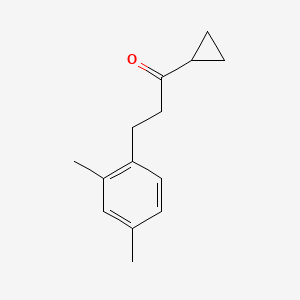
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone is a compound that features a cyclopropyl group attached to a ketone functional group, which is further substituted with a 2,4-dimethylphenyl group. This structure is related to various cyclopropyl ketones that have been studied for their unique reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, are synthesized and used as reactive dienophiles in Diels-Alder reactions, as described in one study . Another approach involves the domino carbocationic rearrangement of aryl cyclopropyl ketones, which can lead to complex frameworks such as the 1H-cyclopenta[c]carbazole structure . Additionally, cyclopropyl ketones can undergo dimerization or crossed reactions with enones to form five-membered rings .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. Computational studies on related compounds, such as the GaCl3-catalyzed cycloaddition of α,β-unsaturated ketones, provide insights into the electronic effects and reaction mechanisms that could be relevant to cyclopropyl ketones .
Chemical Reactions Analysis
Cyclopropyl ketones participate in a variety of chemical reactions due to their strained ring system and reactive ketone group. For example, they can undergo formal [3+2] cycloadditions with olefins under visible light photocatalysis to generate substituted cyclopentane rings . Acid-catalyzed ring opening of α-bis(methylthio)methylenealkyl cyclopropyl ketones is another reaction pathway that leads to substituted cyclopentanones . Moreover, cyclopropenium ions, which are structurally related to cyclopropyl ketones, can react with 1,3-diketones to afford cyclopentadienols .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to the ketone. The ring strain in cyclopropyl ketones can lead to unique reactivity patterns, such as the regioselective ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones . Additionally, the modification of the cyclopropanation method for α,β-unsaturated ketones has been studied, which sheds light on the stereochemistry of the resulting polysubstituted cyclopropanes .
科学的研究の応用
Oxidation Methods and Synthetic Applications
- Oxidation of Cyclopropyl Compounds: A study highlights efficient methods for transforming cyclopropane derivatives through oxidation, emphasizing the development of carbonylcyclopropanes as a direct approach towards synthetically valuable cyclopropylketones. This review underscores the atom economy and preparative significance of these methods in organic synthesis, showcasing the versatility of cyclopropyl compounds in chemical transformations (Sedenkova et al., 2018).
Role in Fragrance Chemistry
- Cyclopropanations in Fragrance Chemistry: The review details the advancements in cyclopropanation methods for creating Δ-compounds, either as precursors or new ingredients with superior olfactory impacts. The process's optimization is highlighted for reducing costs and environmental impacts, demonstrating cyclopropyl compounds' utility in flavor and fragrance chemistry (Schröder, 2014).
Applications in Drug Development
- Antitumor Drug Mechanisms: Research into the antitumor drug etoposide reveals insights into its mechanism of action, involving interactions with DNA through oxidative transformations. This study provides a basis for understanding how modifications to cyclopropyl-bearing compounds might impact pharmaceutical development (van Maanen et al., 1988).
Photocatalytic Applications
- Cyclohexane Oxidation for Industrial Applications: A comprehensive review on cyclohexane oxidation, a process integral to producing key compounds for nylon manufacture, illustrates the role of catalysts and reaction conditions. This research underscores the importance of understanding the oxidation processes of cycloalkanes for industrial applications (Abutaleb & Ali, 2021).
Safety And Hazards
特性
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(11(2)9-10)7-8-14(15)13-5-6-13/h3-4,9,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNPZILMPOSTJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644712 |
Source


|
| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone | |
CAS RN |
898794-64-4 |
Source


|
| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

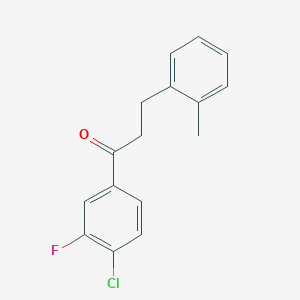
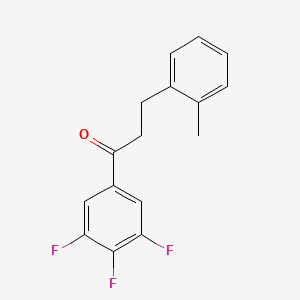
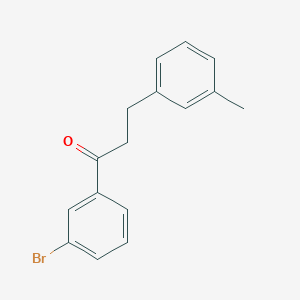
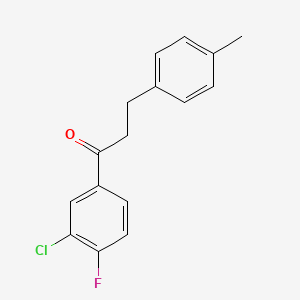
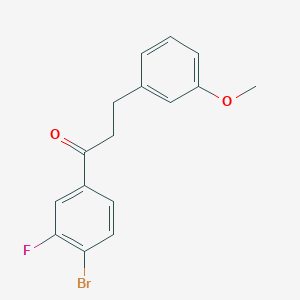
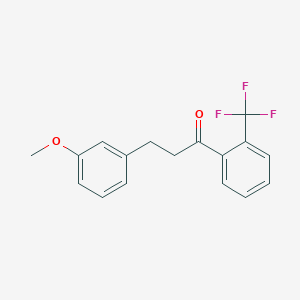
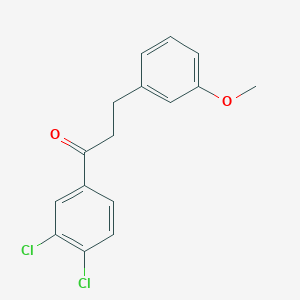
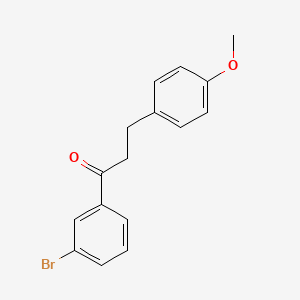
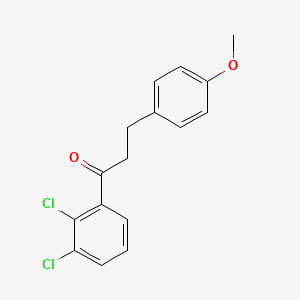
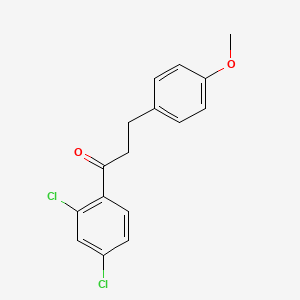
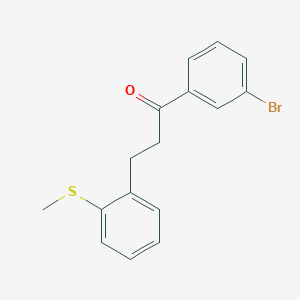
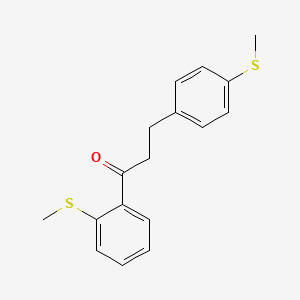

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)